molecular formula C8H14O B2768734 Spiro[3.4]octan-5-ol CAS No. 17520-25-1

Spiro[3.4]octan-5-ol

Cat. No.: B2768734
CAS No.: 17520-25-1
M. Wt: 126.199
InChI Key: KWQHTHKUFJTZLP-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-5-ol is a chemical compound with the molecular formula C8H14O . It is a derivative of spiro[3.4]octane .


Synthesis Analysis

Spiro[3.4]octan-5-ols have been prepared from the parent ketone via alkylation and/or addition reactions . Several new Grignard reagents based on substituted cyclobutanes have been generated and added to cyclobutanones to yield mono- to trimethylated [1,1 0 -bicyclobutyl]-1-ols .


Molecular Structure Analysis

The molecular structure of this compound consists of a spiro[3.4]octane core with a hydroxyl group attached . The InChI code for this compound is 1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 .


Chemical Reactions Analysis

Upon treatment with acid, all [1,1 0 -bicyclobutyl]-1-ols and spiro[3.4]octan-5-ols rearrange to yield a single bicyclo[3.3.0]octene .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 126.2 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The compound has been synthesized using Grignard reagents and cyclobutanones, yielding mono- to trimethylated versions (Mandelt et al., 2004).
  • Chemical Rearrangements : Upon acid treatment, it undergoes rearrangement to form bicyclo[3.3.0]octenes (Mandelt et al., 2004).
  • Cationic Rearrangements : In certain conditions, 4-spiro[2.n]alkanols, related to Spiro[3.4]octan-5-ol, can form various cations, demonstrating its potential in understanding complex ionic structures (Prakash et al., 1987).

Chemical Properties and Reactions

  • Reaction with Ketenes : Research has been conducted on cycloaddition reactions involving the generation of ketenes and their interaction with Schiff bases, leading to the formation of unique spiro compounds (Tsuno et al., 2006).
  • Conformational Analysis : Studies include the investigation of the conformational properties of similar spiro compounds using techniques like microwave spectroscopy and molecular mechanics calculations (Boulebnane et al., 1988).

Advanced Applications

  • Polyimide Synthesis : this compound derivatives have been used in the synthesis of novel soluble polyimides, demonstrating significant potential in material science (Li et al., 2000).
  • Ionic Liquid Promotion : The compound has been involved in the development of dual basic ionic liquids for eco-friendly synthesis processes, indicating its role in green chemistry applications (Gaikwad et al., 2018).

Safety and Hazards

Spiro[3.4]octan-5-ol is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H227, H315, H319, H335, indicating that it is combustible and can cause serious eye irritation .

Properties

IUPAC Name

spiro[3.4]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQHTHKUFJTZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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